![molecular formula C8H9ClN4 B3034725 4-氯-1-异丙基-1H-吡唑并[3,4-D]嘧啶 CAS No. 21254-15-9](/img/structure/B3034725.png)
4-氯-1-异丙基-1H-吡唑并[3,4-D]嘧啶
描述
4-Chloro-1-isopropyl-1H-pyrazolo[3,4-D]pyrimidine, also known as CIP, is a heterocyclic compound with a unique structure and properties. It is a pyrazolo[3,4-D]pyrimidine derivative, which is a common core structure for a variety of organic compounds. CIP has been studied extensively for its potential applications in scientific research and has been found to be useful in a variety of areas.
科学研究应用
合成与表征
- 4-氯-1-异丙基-1H-吡唑并[3,4-D]嘧啶已通过多种方法合成,为药理学研究奠定了基础。例如,Ogurtsov和Rakitin(2021)开发了一种新型4-氯-6-(氯甲基)-1-甲基-1H-吡唑并[3,4-d]嘧啶,这是具有潜在药理性质的二取代吡唑并[3,4-d]嘧啶的中间体。该化合物由市售的5-氨基-1-甲基-1H-吡唑-4-羧酸乙酯合成,随后进行两步合成,并通过各种光谱方法确认(Ogurtsov & Rakitin, 2021)。
潜在的抗肿瘤特性
- 研究表明,吡唑并[3,4-d]嘧啶的衍生物可能具有抗肿瘤特性。例如,Bhat等人(1981)的研究表明,某些4-取代的吡唑并[3,4-d]嘧啶核苷,使用4-氯-1-(2,3,5-三-O-乙酰基-β-D-呋喃核糖基)吡唑并[3,4-d]嘧啶合成,显示出不同程度的抗肿瘤活性,一些衍生物在改变4-氨基取代基后表现出显着的抗肿瘤活性降低或丧失(Bhat et al., 1981)。
抗增殖和促凋亡作用
- 吡唑并[3,4-d]嘧啶衍生物已证明对各种癌细胞系具有抗增殖和促凋亡作用。Carraro等人(2006)合成了新的吡唑并[3,4-d]嘧啶衍生物,观察到这些化合物通过干扰Src的磷酸化并抑制抗凋亡基因BCL2来抑制细胞增殖并诱导凋亡。一些化合物在这些活性中比参考化合物更有效(Carraro et al., 2006)。
激酶抑制用于癌症治疗
- 吡唑并[3,4-d]嘧啶被认为是潜在的激酶抑制剂,这对于癌症治疗至关重要。Havlícek等人(2015)讨论了吡唑并[3,4-d]嘧啶氯化过程中新型稠合杂芳香化合物的合成,该化合物可用作罗斯科维汀等细胞周期依赖性激酶抑制剂的类似物(Havlícek et al., 2015)。
药代动力学性质的改善
- 吡唑并[3,4-d]嘧啶的药代动力学特性已通过纳米系统方法得到增强。Vignaroli等人(2016)开发了具有抗神经母细胞瘤活性的吡唑并[3,4-d]嘧啶的蛋白纳米颗粒和脂质体,提高了它们的溶解性和药代动力学特征,这对于它们作为临床候选药物的潜力至关重要(Vignaroli et al., 2016)。
作用机制
Target of Action
The primary target of 4-Chloro-1-isopropyl-1H-pyrazolo[3,4-D]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
4-Chloro-1-isopropyl-1H-pyrazolo[3,4-D]pyrimidine interacts with CDK2 by inhibiting its activity . This compound acts as a bioisostere of adenine and retains the main interactions of ATP at the kinase domain . The inhibition of CDK2 leads to a halt in the cell cycle progression, thereby preventing the proliferation of cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, this compound prevents the phosphorylation of key proteins required for the transition from the G1 phase to the S phase of the cell cycle . This results in the arrest of the cell cycle, thereby inhibiting the proliferation of cells .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .
Result of Action
The inhibition of CDK2 by 4-Chloro-1-isopropyl-1H-pyrazolo[3,4-D]pyrimidine results in significant alterations in cell cycle progression, in addition to apoptosis induction within cells . This compound showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively .
Action Environment
The action, efficacy, and stability of 4-Chloro-1-isopropyl-1H-pyrazolo[3,4-D]pyrimidine can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at temperatures between -20°C and 8°C to maintain its stability . .
生化分析
Biochemical Properties
4-Chloro-1-isopropyl-1H-pyrazolo[3,4-D]pyrimidine has been identified as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation . By interacting with CDK2, this compound can influence the progression of the cell cycle and potentially halt the proliferation of cancer cells .
Cellular Effects
In cellular studies, 4-Chloro-1-isopropyl-1H-pyrazolo[3,4-D]pyrimidine has shown cytotoxic activities against various cell lines . It has been observed to inhibit the growth of MCF-7 and HCT-116 cells, with IC50 values in the nanomolar range . This suggests that the compound can effectively interfere with cellular processes, potentially through its impact on cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of 4-Chloro-1-isopropyl-1H-pyrazolo[3,4-D]pyrimidine involves binding interactions with biomolecules, specifically CDK2 . The compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids . This binding interaction leads to the inhibition of CDK2, which can result in alterations in cell cycle progression and induce apoptosis within cells .
Metabolic Pathways
Given its potential as a CDK2 inhibitor, it may interact with enzymes or cofactors involved in cell cycle regulation
Subcellular Localization
Given its potential role as a CDK2 inhibitor, it may be localized to regions of the cell where CDK2 is active, such as the nucleus
属性
IUPAC Name |
4-chloro-1-propan-2-ylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c1-5(2)13-8-6(3-12-13)7(9)10-4-11-8/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXAKDCMFRBGIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(=NC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



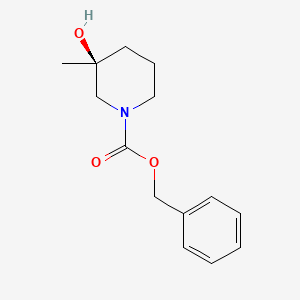
![Bis(8,8-difluoro-2-azaspiro[4.5]decane); oxalic acid](/img/structure/B3034644.png)
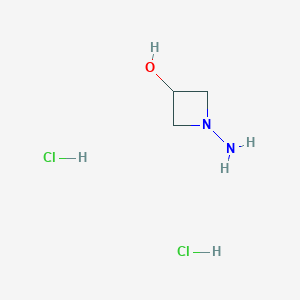

![8-Azabicyclo[3.2.1]octan-2-one hydrochloride](/img/structure/B3034647.png)

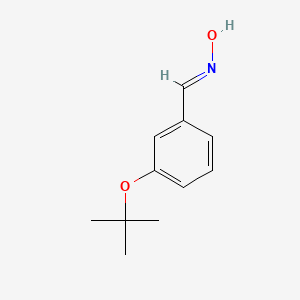
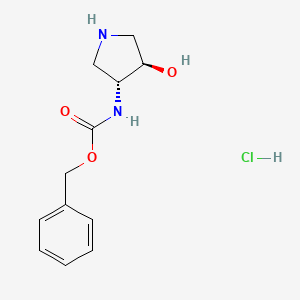

![2-[(2,6-Dichlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B3034656.png)
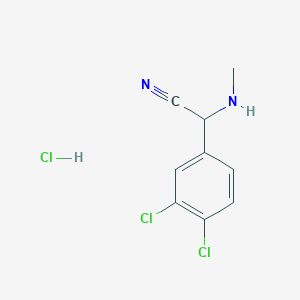

![3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol](/img/structure/B3034662.png)
![[2-(Cyclopentylthio)ethyl]amine](/img/structure/B3034665.png)